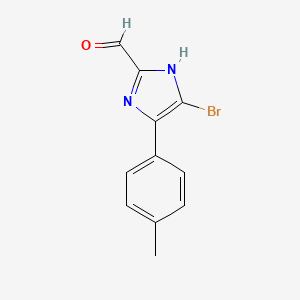![molecular formula C23H20N2O4 B13707444 Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate](/img/structure/B13707444.png)
Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate is a complex organic compound that features a combination of carbobenzyloxy (Cbz) protected amino group, a pyridyl group, and an acrylate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate typically involves multi-step organic reactions. One common approach might include:
Formation of the Acrylate Ester: Starting with a suitable acrylate precursor, such as methyl acrylate, and introducing the pyridyl group through a palladium-catalyzed coupling reaction.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination, followed by protection with a carbobenzyloxy (Cbz) group.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyridyl group could facilitate binding to metal ions or aromatic residues in proteins, while the Cbz-protected amino group might be involved in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(Cbz-amino)-3-phenylacrylate: Lacks the pyridyl group, which might affect its binding properties and biological activity.
Methyl 2-amino-3-[3-(2-pyridyl)phenyl]acrylate: Without the Cbz protection, it might be more reactive but less stable.
Methyl 2-(Cbz-amino)-3-[3-(4-pyridyl)phenyl]acrylate: The position of the pyridyl group can influence the compound’s reactivity and interaction with biological targets.
Uniqueness
Methyl 2-(Cbz-amino)-3-[3-(2-pyridyl)phenyl]acrylate is unique due to the combination of its structural features, which can confer specific reactivity and binding properties. The presence of the Cbz-protected amino group and the pyridyl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)-3-(3-pyridin-2-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H20N2O4/c1-28-22(26)21(25-23(27)29-16-17-8-3-2-4-9-17)15-18-10-7-11-19(14-18)20-12-5-6-13-24-20/h2-15H,16H2,1H3,(H,25,27) |
InChI Key |
XSNDWSHMEFLOGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC(=CC=C1)C2=CC=CC=N2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


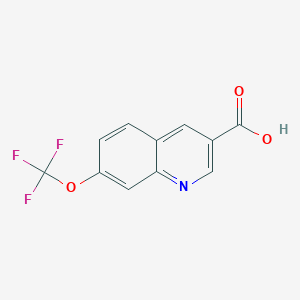
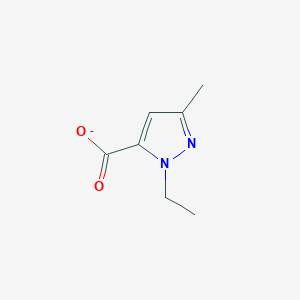
![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
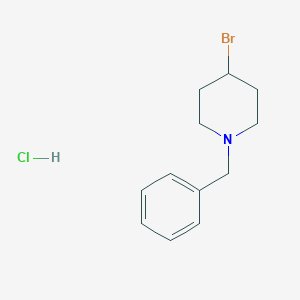
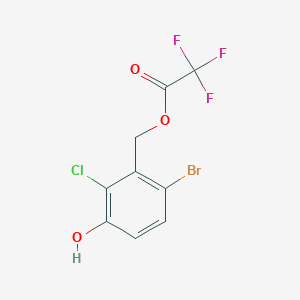
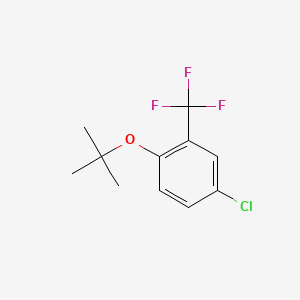
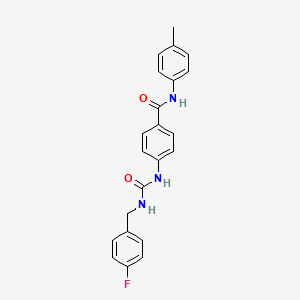
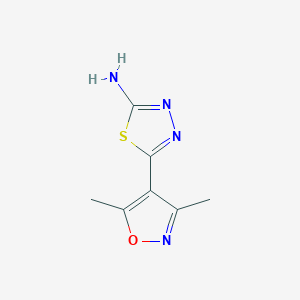
![tert.-Butyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13707409.png)
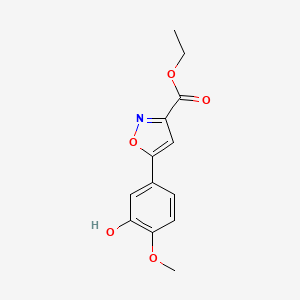
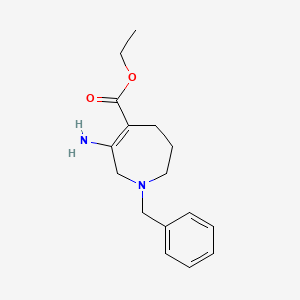
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)
